6-Nitropyridin-2-ol

Descripción general

Descripción

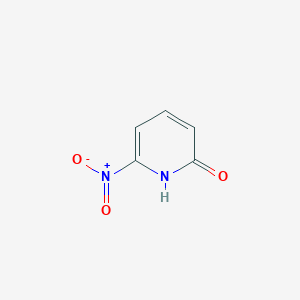

6-Nitropyridin-2-ol is a chemical compound with the molecular formula C5H4N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group (-NO2) at the 6th position and a hydroxyl group (-OH) at the 2nd position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridin-2-ol typically involves nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further nitration and hydroxylation steps are required to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and hydroxylation reactions under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Nitropyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro and hydroxyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

6-Nitropyridin-2-ol and its derivatives are used in a variety of scientific research applications. Some specific applications include:

- As a synthon: 1-(6-nitropyridin-2-yl)thiourea, synthesized from this compound, is used as a synthon for developing 18F labeled heterocycles as PET imaging ligands .

- PET Tracer Development: 1-(6-nitropyridin-2-yl)thiourea can be used in the synthesis of a 18F-labeled PET tracer for studying prion disease .

- Intermediate in synthesis: 5-Bromo-6-methyl-3-nitropyridin-2-ol is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Similarly, 5-bromo-2-nitropyridine is an intermediate in the synthesis of pharmaceutical and pesticide products .

- Ether synthesis: this compound is used in the synthesis of ether tert-butyl compounds .

Biological and Medicinal Chemistry

This compound derivatives exhibit diverse biological activities, making them interesting compounds in medicinal chemistry and pharmacology.

- Antimicrobial Properties: 5-Bromo-6-methyl-3-nitropyridin-2-ol exhibits significant antimicrobial properties against bacterial strains and fungi. It demonstrates potent inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in drug development.

Minimum Inhibitory Concentration (MIC) of 5-Bromo-6-methyl-3-nitropyridin-2-ol

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | Inhibitory | 0.21 μM |

| Escherichia coli | Inhibitory | 0.21 μM |

| Candida species | Antifungal | Variable (specific strains not detailed) |

Case Studies

- 5-Bromo-2-nitropyridine Toxicity: A 40-year-old man exposed to 5-Bromo-2-nitropyridine developed dizziness, fatigue, nausea, vomiting, chest distress, and coma . Clinical and laboratory findings confirmed methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure . This case highlights that 5-bromo-2-nitropyridine can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy .

Mecanismo De Acción

The mechanism of action of 6-Nitropyridin-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparación Con Compuestos Similares

3-Nitropyridine: Similar structure but with the nitro group at the 3rd position.

4-Nitropyridine: Nitro group at the 4th position.

5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group in addition to the nitro group.

Uniqueness: 6-Nitropyridin-2-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

6-Nitropyridin-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, cytotoxicity, and pharmacological implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a nitro group at the 6-position of the pyridine ring and a hydroxyl group at the 2-position. This unique structure allows it to participate in various chemical reactions, influencing its biological activity.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The nitro group can undergo redox reactions, while the hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially modulating enzyme activity or receptor interactions.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study evaluated its inhibitory effects on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that this compound had an IC50 value of approximately 74.2 µM against HepG2 and 27.1 µM against MDA-MB-231 cells, suggesting moderate cytotoxic activity .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

Pharmacological Implications

The compound's ability to modulate cellular pathways makes it a candidate for further pharmacological development. Its interaction with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ metabolism, suggests potential applications in metabolic disorders . Enhancing NAMPT activity could lead to increased NAD+ levels, which are crucial for energy metabolism and cellular health.

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the synthesis of various nitropyridine derivatives, including this compound, which exhibited antiviral properties against specific viral strains. The mechanism was linked to the compound's ability to inhibit viral replication through interaction with viral proteins .

- Antibacterial Properties : Another investigation revealed that derivatives of nitropyridines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of this compound in developing new antimicrobial agents .

- Photophysical Properties : Recent research on related compounds indicated that modifications to the nitropyridine structure could lead to tunable photophysical properties, making them suitable for applications in photodynamic therapy .

Propiedades

IUPAC Name |

6-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDYCAYALHWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591360 | |

| Record name | 6-Nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213113-45-2 | |

| Record name | 6-Nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.